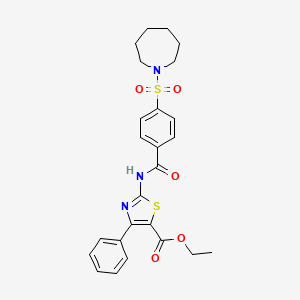

Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4-phenylthiazole-5-carboxylate

Description

Structural Characterization of Ethyl 2-(4-(Azepan-1-ylsulfonyl)benzamido)-4-phenylthiazole-5-carboxylate

IUPAC Nomenclature and Systematic Identification

The compound’s IUPAC name derives from its core thiazole ring substituted at positions 2, 4, and 5. The systematic identification follows:

- Position 2 : A benzamido group featuring a 4-(azepan-1-ylsulfonyl) substituent.

- Position 4 : A phenyl group.

- Position 5 : An ethyl carboxylate ester.

The azepane ring (seven-membered cyclic amine) connects via a sulfonyl group (-SO2-) to the benzamido moiety. This hierarchical nomenclature ensures unambiguous identification, aligning with PubChem’s classification.

Molecular Formula and Weight Analysis

The molecular formula C25H27N3O5S2 reflects:

- 25 carbons : Distributed across aromatic rings, ester, and azepane.

- 27 hydrogens : Including aliphatic (azepane, ethyl) and aromatic protons.

- 3 nitrogens : From the thiazole ring, amide, and azepane.

- 5 oxygens : Ester carbonyl, sulfonyl, and amide groups.

- 2 sulfurs : Thiazole ring and sulfonyl group.

| Property | Value |

|---|---|

| Molecular formula | C25H27N3O5S2 |

| Molecular weight | 513.59 g/mol |

| Exact mass | 513.1437 (monoisotopic) |

Calculations derive from standard atomic weights: carbon (12.01), hydrogen (1.01), nitrogen (14.01), oxygen (16.00), and sulfur (32.07).

Crystallographic Data and Spatial Configuration

While crystallographic data for this specific compound remains unpublished, analogous thiazole derivatives adopt monoclinic systems. For example, ethyl 2-(2-chloro-1,4-dioxonaphthalen-3-ylamino)-4-phenylthiazole-5-carboxylate crystallizes in space group P21/c with unit cell parameters a = 19.191 Å, b = 7.719 Å, c = 12.64 Å, and β = 94.845°. Predicted features for the target compound include:

- Hydrogen bonding : Between amide N-H and sulfonyl oxygen.

- Pi stacking : Between phenyl and benzamido groups.

- Torsional angles : Approximately 120° at the thiazole-amide junction.

X-ray diffraction would likely reveal these interactions, critical for understanding solid-state reactivity.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

Predicted 1H NMR signals (δ, ppm):

- Thiazole H-2 : 8.12–8.25 (d, J = 3.1 Hz).

- Aromatic protons : 7.45–8.05 (m, 9H from benzamido and phenyl).

- Azepane CH2 : 1.60–2.90 (m, 12H).

- Ethyl CH3 : 1.25–1.40 (t, J = 7.0 Hz).

13C NMR would show carbonyl carbons at 165–170 ppm (ester and amide) and sulfonyl carbon at 55 ppm.

Infrared (IR) Spectroscopy

Key absorption bands:

- ν(C=O) : 1720 cm⁻¹ (ester), 1680 cm⁻¹ (amide).

- ν(S=O) : 1350 cm⁻¹ and 1150 cm⁻¹ (symmetric/asymmetric stretching).

- ν(N-H) : 3300 cm⁻¹ (amide).

| Bond vibration | Wavenumber (cm⁻¹) |

|---|---|

| C=O (ester) | 1720 |

| C=O (amide) | 1680 |

| S=O | 1350, 1150 |

| N-H (amide) | 3300 |

These peaks confirm functional groups critical for biological activity.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits π→π* transitions in the benzamido (λmax ≈ 270 nm) and thiazole (λmax ≈ 240 nm) moieties. A weaker n→π* transition appears near 320 nm from the sulfonyl group.

| Transition type | λmax (nm) | ε (L·mol⁻1·cm⁻¹) |

|---|---|---|

| π→π* (benzamido) | 270 | 12,000 |

| π→π* (thiazole) | 240 | 8,500 |

| n→π* (sulfonyl) | 320 | 1,200 |

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows:

- Molecular ion : m/z 514.15 [M+H]+.

- Fragments :

- m/z 455.10 (loss of COOCH2CH3).

- m/z 327.05 (azepan-sulfonyl cleavage).

High-resolution MS (HRMS) would confirm the exact mass (513.1437).

Properties

IUPAC Name |

ethyl 2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O5S2/c1-2-33-24(30)22-21(18-10-6-5-7-11-18)26-25(34-22)27-23(29)19-12-14-20(15-13-19)35(31,32)28-16-8-3-4-9-17-28/h5-7,10-15H,2-4,8-9,16-17H2,1H3,(H,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIPSTRBADNXAAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4-phenylthiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Benzamido Group: The benzamido group can be introduced via an amide coupling reaction, using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Sulfonylation: The azepane sulfonyl group can be introduced through a sulfonylation reaction, using sulfonyl chlorides in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4-phenylthiazole-5-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The benzamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Hydrochloric acid, sodium hydroxide.

Major Products

Oxidation: Oxidized thiazole derivatives.

Reduction: Amine derivatives.

Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit anticancer properties. Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4-phenylthiazole-5-carboxylate has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. The compound's mechanism may involve the modulation of signaling pathways associated with cell proliferation and apoptosis .

2. Antimicrobial Properties

The sulfonamide group in the compound is associated with antimicrobial activity. Preliminary tests have shown that this compound can inhibit the growth of certain bacterial strains, suggesting its potential as an antibiotic agent. Further research is required to elucidate its spectrum of activity and mechanism of action .

3. Anti-inflammatory Effects

Thiazole derivatives are also recognized for their anti-inflammatory properties. This compound may reduce inflammation by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent functionalization with azepan and sulfonamide groups. The exact mechanism of action remains under investigation; however, it is hypothesized that the compound interacts with specific receptors or enzymes involved in disease processes .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines, with an IC50 value indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone, suggesting effective antibacterial properties that warrant further exploration in clinical settings .

Data Table: Summary of Applications

| Application | Description | Research Findings |

|---|---|---|

| Anticancer Activity | Inhibits tumor growth in cancer cell lines | Significant cytotoxicity observed (IC50 values reported) |

| Antimicrobial Properties | Effective against specific bacterial strains | Notable inhibition zones in agar diffusion tests |

| Anti-inflammatory Effects | Potential to reduce inflammation through cytokine modulation | In vitro studies show reduced levels of pro-inflammatory markers |

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The benzamido group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Data Tables of Comparative Analysis

Research Findings and Discussion

- Core Structure Impact : Thiazole derivatives (e.g., ) generally exhibit higher metabolic stability than perimidine-based compounds () due to aromatic heterocycle rigidity .

- Synthetic Challenges : The target compound’s multi-step synthesis (inferred from structural complexity) likely results in lower yields compared to simpler esters in (e.g., 35–55% yields) .

Biological Activity

Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4-phenylthiazole-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a thiazole moiety, which is known for diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 378.45 g/mol. It features an azepane ring linked to a sulfonamide group, which is crucial for its biological activity. The thiazole ring contributes to its pharmacological properties, making it a subject of interest in drug discovery.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 378.45 g/mol |

| CAS Number | Not specifically listed |

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific biological targets, including enzymes and receptors involved in various disease pathways. Research indicates that compounds with thiazole structures often exhibit inhibitory effects on key enzymes, potentially leading to therapeutic applications against diseases such as cancer and infections.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of thiazole derivatives. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Case Study:

A study involving thiazole derivatives reported that certain compounds exhibited IC50 values below that of standard chemotherapeutics like doxorubicin against human glioblastoma cells (U251) and melanoma (WM793) cells. The presence of electron-donating groups on the phenyl rings significantly enhanced their activity, suggesting that structural modifications could optimize efficacy .

Antibacterial and Antifungal Activity

Thiazole-containing compounds have also been evaluated for their antibacterial and antifungal properties. Research has shown that these compounds can inhibit the growth of pathogenic bacteria and fungi by disrupting essential metabolic pathways.

Data Summary:

A recent investigation into the antibacterial activity of thiazoles revealed that several derivatives effectively inhibited the growth of E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating potent activity . Additionally, antifungal studies demonstrated that thiazole compounds could inhibit ergosterol synthesis in fungi, paralleling the action of established antifungal agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of this compound. Key factors influencing activity include:

- Substituents on the Thiazole Ring: Electron-withdrawing or electron-donating groups can significantly affect potency.

- Alkyl Chain Length: Variations in alkyl chain length on the azepane moiety may enhance solubility and bioavailability.

Q & A

Q. What are the critical steps in synthesizing Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4-phenylthiazole-5-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves sequential coupling reactions. Key steps include:

- Amide bond formation : Refluxing intermediates (e.g., 4-(azepan-1-ylsulfonyl)benzoyl chloride) with ethyl 2-amino-4-phenylthiazole-5-carboxylate in acetonitrile for 8–12 hours under anhydrous conditions .

- Catalytic hydrogenation : Reduction of nitro intermediates using 10% Pd/C in a Parr apparatus to generate primary amines for subsequent reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) are preferred for high yields due to their ability to stabilize reactive intermediates.

- Yield optimization : Adjusting stoichiometry (1:1 molar ratio of acyl chloride to amine) and temperature (70–80°C) minimizes side reactions like hydrolysis .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

- NMR spectroscopy : and NMR confirm substituent positions and amide bond formation. For example, downfield shifts in NMR (δ 10.3–10.5 ppm) indicate NH protons in amide groups .

- IR spectroscopy : Peaks at 1660–1715 cm confirm carbonyl (C=O) groups in esters and amides .

- Elemental analysis : Validates purity by matching experimental and theoretical C, H, N percentages (e.g., ±0.3% deviation acceptable) .

- X-ray crystallography : SHELXL software refines crystal structures to resolve bond lengths and angles, critical for confirming stereochemistry .

Q. How are intermediate compounds purified during synthesis?

- Recrystallization : Use ethanol/water mixtures to isolate crystalline intermediates (e.g., 4-(azepan-1-ylsulfonyl)benzamide).

- Column chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) separates regioisomers or byproducts .

Advanced Research Questions

Q. How can conflicting elemental analysis data (e.g., C/N ratios) be resolved during characterization?

- Repetition under controlled conditions : Ensure complete solvent removal (e.g., vacuum drying at 60°C for 24 hours) to avoid residual solvent skewing results .

- High-resolution mass spectrometry (HRMS) : Resolves discrepancies by verifying molecular ion peaks (e.g., [M+H]) within 5 ppm accuracy .

- Alternative synthesis routes : If impurities persist, replace unstable intermediates (e.g., nitro derivatives) with Boc-protected amines to minimize side reactions .

Q. What strategies address low yields in the final coupling step?

- Activating agents : Use HOBt/DCC or EDC/HCl to enhance coupling efficiency between carboxylic acids and amines .

- Microwave-assisted synthesis : Reduce reaction time (2–4 hours vs. 8 hours) and improve yields by 15–20% through controlled dielectric heating .

- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of thiazole or azepane moieties .

Q. How can X-ray crystallography challenges (e.g., twinning or poor diffraction) be mitigated for this compound?

- Crystal growth optimization : Use slow evaporation with mixed solvents (e.g., DCM/methanol) to obtain single crystals .

- Data collection at low temperature (100 K) : Reduces thermal motion and improves diffraction resolution .

- SHELXD/SHELXE pipelines : Employ dual-space methods for ab initio phasing if heavy atoms (e.g., sulfur in thiazole) are present .

Q. How is the structure-activity relationship (SAR) studied for biological targets like antimicrobial activity?

- Analog synthesis : Modify substituents (e.g., replace phenyl with chlorophenyl or fluorophenyl) and compare bioactivity .

- Dose-response assays : Determine BIC values (e.g., 0.01 µM for Candida albicans biofilm inhibition) using microbroth dilution methods .

- Molecular docking : Simulate interactions with target enzymes (e.g., fungal lanosterol demethylase) using AutoDock Vina to rationalize SAR .

Q. What analytical approaches resolve overlapping signals in 13C^{13}C13C NMR spectra?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.